![molecular formula C22H21N5O2 B3008635 N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 951500-44-0](/img/no-structure.png)

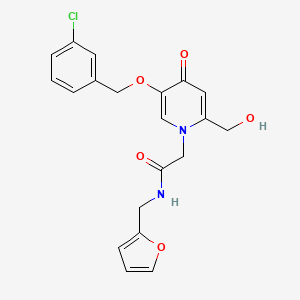

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electro-Optical Devices

The compound has potential applications in electro-optical devices due to its ability to influence the electro-optical properties of nematic liquid crystals (LCs). When doped with this compound, LCs exhibit a decreased threshold voltage, which is beneficial for the operation of LC-based devices such as displays and modulators . The compound’s effect on reducing the splay elastic constant and increasing dielectric anisotropy could lead to faster response times and improved performance in LC technologies .

Nonlinear Optical Materials

“N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-a][1,2,4]triazin-5(4H)-yl]acetamide” may serve as a nonlinear optical (NLO) material. NLO materials are crucial for optical signal processing in telecommunications. This compound could contribute to advancements in device speed, frequency bandwidth, power consumption, and compactness due to its potential for high nonlinearity and ultra-fast response .

Liquid Crystal Displays

The compound’s ability to modify the physical properties of liquid crystals suggests its use in the development of liquid crystal displays (LCDs) . By altering the viscosity and dielectric properties of LCs, the compound can help achieve faster switching times, which is essential for high-definition and 3D displays .

Photonic Technologies

In the field of photonics , the compound could be used to enhance the performance of devices that rely on the manipulation of light. Its impact on the optical properties of materials makes it a candidate for use in technologies such as optical antennas, phase modulators, and optical switches .

Terahertz Wave Generation

The compound has been indicated to assist in terahertz (THz) wave generation . THz waves are important for a variety of applications, including security scanning, wireless communication, and medical imaging. The compound’s influence on the NLO properties of materials could make it valuable for generating and detecting THz waves .

Advanced Material Synthesis

Lastly, the compound might play a role in the synthesis of advanced materials. Its structural features could be beneficial in the formation of new compounds with desirable physical and chemical properties, which can be applied in various scientific and industrial processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "benzyl bromide", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-ethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.6 mmol) and sodium ethoxide (0.5 g, 8.6 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and acidify with acetic acid. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine as a yellow solid (1.3 g, 85%).", "Step 3: Dissolve 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine (0.5 g, 2.4 mmol) and benzyl bromide (0.7 g, 3.6 mmol) in acetonitrile (10 mL). Add sodium bicarbonate (0.6 g, 7.2 mmol) and stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide as a white solid (0.6 g, 70%)." ] } | |

CAS RN |

951500-44-0 |

Product Name |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |

Molecular Formula |

C22H21N5O2 |

Molecular Weight |

387.443 |

IUPAC Name |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |

InChI |

InChI=1S/C22H21N5O2/c1-2-16-8-10-18(11-9-16)19-12-20-22(29)26(24-15-27(20)25-19)14-21(28)23-13-17-6-4-3-5-7-17/h3-12,15H,2,13-14H2,1H3,(H,23,28) |

InChI Key |

SLCMMNKQENUJDP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)